4-Chloro Trazodone Isomer

Description

BenchChem offers high-quality 4-Chloro Trazodone Isomer suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro Trazodone Isomer including the price, delivery time, and more detailed information at info@benchchem.com.

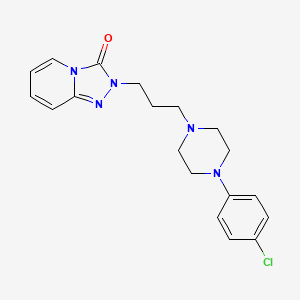

Structure

3D Structure

Properties

IUPAC Name |

2-[3-[4-(4-chlorophenyl)piperazin-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN5O/c20-16-5-7-17(8-6-16)23-14-12-22(13-15-23)9-3-11-25-19(26)24-10-2-1-4-18(24)21-25/h1-2,4-8,10H,3,9,11-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUZALSYWCGGMET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30166209 | |

| Record name | 4-Chloro trazodone isomer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157072-19-0 | |

| Record name | 4-Chloro trazodone isomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157072190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro trazodone isomer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[3-[4-(4-Chlorphenyl)-1-piperazinyl]-propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-on | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLORO TRAZODONE ISOMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M849PY6808 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro Trazodone Isomer: Chemical Structure, Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of psychoactive drug development is in a perpetual state of evolution, driven by the quest for compounds with enhanced efficacy, improved safety profiles, and novel therapeutic applications. Within this dynamic field, the exploration of structural isomers of established drugs offers a fertile ground for discovery. This guide provides a comprehensive technical overview of a specific positional isomer of Trazodone, a well-established antidepressant. We will delve into the chemical structure, physicochemical properties, synthesis, and analytical methodologies pertinent to the 4-Chloro Trazodone Isomer, formally known as 2-[3-[4-(4-chlorophenyl)-1-piperazinyl]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one.

This isomer is a notable compound for researchers in medicinal chemistry and pharmacology due to the nuanced yet significant impact that the position of the chloro substituent on the phenylpiperazine moiety can have on its pharmacological profile. While Trazodone, the parent compound, features a chlorine atom at the 3-position of the phenyl ring, this guide focuses on the isomer with the chlorine at the 4-position. Understanding the unique characteristics of this isomer is crucial for the design of new therapeutic agents and for the comprehensive analysis of Trazodone-related compounds.

Chemical Structure and Nomenclature

The 4-Chloro Trazodone Isomer is a synthetically derived compound that shares the core triazolopyridine and piperazine ring systems with Trazodone. The key distinguishing feature is the substitution pattern on the terminal phenyl ring.

IUPAC Name: 2-[3-[4-(4-chlorophenyl)piperazin-1-yl]propyl]-[1][2][3]triazolo[4,3-a]pyridin-3-one[4]

CAS Number: 1263278-77-8 (for the hydrochloride salt)[2]

Chemical Formula: C₁₉H₂₂ClN₅O[2]

Molecular Weight: 371.86 g/mol (for the free base)

The chemical structure is depicted in the diagram below:

Caption: Chemical structure of 4-Chloro Trazodone Isomer.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. The following table summarizes the known and predicted properties of the 4-Chloro Trazodone Isomer, primarily in its hydrochloride salt form.

| Property | Value | Source |

| Appearance | Solid | [2] |

| Molecular Formula (HCl salt) | C₁₉H₂₂ClN₅O · HCl | [2] |

| Formula Weight (HCl salt) | 408.3 g/mol | [2][4] |

| Purity | ≥95% | [2] |

| Solubility | Slightly soluble in DMSO and Methanol | [2] |

| Predicted XlogP | 2.8 | [5] |

| Predicted Polar Surface Area | 42.4 Ų | [4] |

-

¹H NMR: The spectrum would be complex but would show characteristic signals for the aromatic protons on the triazolopyridine and chlorophenyl rings, the methylene protons of the propyl chain, and the piperazine ring protons. The integration of these signals would correspond to the number of protons in each environment. A ¹H NMR spectrum for a "4-Chloro Trazodone" is available, which could be used as a reference.[3]

-

¹³C NMR: The spectrum would display distinct signals for each of the 19 carbon atoms in the molecule, including the carbonyl carbon of the triazolone ring and the carbons of the aromatic systems.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the free base (m/z 371.15) and a characteristic isotopic pattern due to the presence of a chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the C=O stretching of the triazolone ring, C-N stretching vibrations, and aromatic C-H and C=C stretching.

Synthesis of 4-Chloro Trazodone Isomer

The synthesis of the 4-Chloro Trazodone Isomer can be logically approached through the condensation of two key intermediates: 1-(4-chlorophenyl)piperazine and 2-(3-chloropropyl)-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one . This synthetic strategy is analogous to the established methods for the synthesis of Trazodone and its derivatives.[6][7]

Caption: Synthetic pathway for 4-Chloro Trazodone Isomer.

Experimental Protocol:

Part 1: Synthesis of 1-(4-chlorophenyl)piperazine

-

Step 1.1: Preparation of N,N-Bis(2-chloroethyl)amine: This intermediate can be prepared from diethanolamine by reaction with thionyl chloride (SOCl₂). The reaction should be carried out in an inert solvent and under anhydrous conditions.

-

Step 1.2: Cyclization with 4-Chloroaniline: N,N-Bis(2-chloroethyl)amine is then reacted with 4-chloroaniline in a suitable solvent, often at elevated temperatures, to yield 1-(4-chlorophenyl)piperazine. The product can be purified by distillation or recrystallization.

Part 2: Synthesis of 2-(3-chloropropyl)-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one

-

Step 2.1: Synthesis of[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one: This heterocyclic core is synthesized by the condensation of 2-chloropyridine with semicarbazide hydrochloride in a high-boiling solvent such as 2-ethoxyethanol, often with an acid catalyst.[8]

-

Step 2.2: Alkylation: The resulting triazolopyridinone is then alkylated using 1-bromo-3-chloropropane in the presence of a base (e.g., sodium hydride or potassium carbonate) in an aprotic solvent like DMF or acetonitrile to yield the chloropropyl intermediate.

Part 3: Final Condensation to Yield 4-Chloro Trazodone Isomer

-

Step 3.1: Reaction: Equimolar amounts of 1-(4-chlorophenyl)piperazine and 2-(3-chloropropyl)-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one are dissolved in a suitable polar aprotic solvent, such as acetonitrile or DMF.

-

Step 3.2: Addition of Base: A base, typically anhydrous potassium carbonate or sodium carbonate, is added to the reaction mixture to act as a proton scavenger.

-

Step 3.3: Heating: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Step 3.4: Work-up and Purification: Upon completion of the reaction, the inorganic salts are removed by filtration. The solvent is then removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure 4-Chloro Trazodone Isomer.

-

Step 3.5: Salt Formation (Optional): For the preparation of the hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., isopropanol or ethanol) and treated with a solution of hydrochloric acid. The resulting precipitate is collected by filtration and dried.

Analytical Methodologies

The analysis of the 4-Chloro Trazodone Isomer is critical for ensuring its purity, identity, and for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is the most suitable technique for this purpose, and a method can be adapted from the established procedures for Trazodone and its related compounds.[9][10]

Sources

- 1. researchgate.net [researchgate.net]

- 2. caymanchem.com [caymanchem.com]

- 3. 4-Chloro Trazodone(157072-19-0) 1H NMR [m.chemicalbook.com]

- 4. 4-Chloro trazodone isomer hydrochloride | C19H23Cl2N5O | CID 72942008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-[3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-1-ium-3-one | C19H23ClN5O+ | CID 25273235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. EP0025603A1 - Triazolo (4,3-a)pyridin-3(2H)-ones, process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]

- 8. 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one | 6969-71-7 [chemicalbook.com]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 10. jocpr.com [jocpr.com]

An In-Depth Technical Guide to the Synthesis of 4-Chloro Trazodone Isomer

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathways for producing the 4-chloro isomer of Trazodone, a significant analogue in contemporary pharmacological research. As a potent psychoactive agent, understanding its synthesis is crucial for further investigation into its therapeutic potential. This document outlines the core chemical reactions, validated protocols, and characterization of the target molecule, grounded in established scientific literature.

Introduction: The Significance of the 4-Chloro Trazodone Isomer

Trazodone, a well-established antidepressant, anxiolytic, and hypnotic, functions primarily as a serotonin antagonist and reuptake inhibitor (SARI). The introduction of a chlorine atom at the 4-position of the phenylpiperazine moiety, creating the 4-chloro trazodone isomer, presents a molecule with potentially altered pharmacological properties. This modification can influence the drug's affinity for serotonin receptors, metabolic stability, and overall therapeutic profile, making its synthesis a subject of considerable interest in medicinal chemistry.[1][2]

This guide will detail a primary synthetic route, breaking down each stage into its constituent steps, from the preparation of key intermediates to the final condensation and purification of the 4-chloro trazodone isomer.

Retrosynthetic Analysis: A Strategic Approach

A logical retrosynthetic analysis of the target molecule, 2-[3-[4-(4-chlorophenyl)-1-piperazinyl]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one, reveals two primary building blocks:

-

1-(4-chlorophenyl)piperazine: The core phenylpiperazine unit bearing the critical chloro-substituent.

-

2-(3-chloropropyl)-[1][3][4]triazolo[4,3-a]pyridin-3(2H)-one: The triazolopyridine moiety containing the reactive propyl chloride side chain.

The synthesis strategy, therefore, involves the independent preparation of these two key intermediates followed by their condensation to form the final product.

Caption: Retrosynthetic disconnection of the 4-Chloro Trazodone Isomer.

Synthetic Pathway I: Convergent Synthesis

This robust and widely applicable pathway involves the separate synthesis of the two key intermediates, followed by their coupling in the final step.

Part 1: Synthesis of 1-(4-chlorophenyl)piperazine

The synthesis of this crucial intermediate can be achieved through the reaction of 4-chloroaniline with bis(2-chloroethyl)amine hydrochloride.

Caption: Synthesis of the key phenylpiperazine intermediate.

Experimental Protocol:

-

A mixture of 4-chloroaniline and bis(2-chloroethyl)amine hydrochloride is heated in a high-boiling point solvent such as 1-butanol.

-

The reaction mixture is refluxed for an extended period, typically 24-48 hours, to ensure complete cyclization.

-

Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure.

-

The residue is then treated with an aqueous base, such as sodium hydroxide, to neutralize the hydrochloride salt and liberate the free base.

-

The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield crude 1-(4-chlorophenyl)piperazine.

-

Purification is achieved through vacuum distillation or recrystallization from a suitable solvent system.

Part 2: Synthesis of 2-(3-chloropropyl)-[1][3][4]triazolo[4,3-a]pyridin-3(2H)-one

This intermediate is prepared in a two-step sequence starting from 2-chloropyridine.

Caption: Two-step synthesis of the reactive triazolopyridine moiety.

Experimental Protocol:

Step 2a: Synthesis of 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one

-

A mixture of 2-chloropyridine and semicarbazide hydrochloride is heated in a suitable solvent like 2-ethoxyethanol.

-

The reaction is refluxed for 18-24 hours.

-

After cooling, water is added to precipitate the product.

-

The solid is collected by filtration, washed with water, and dried to yield 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one.

Step 2b: Synthesis of 2-(3-chloropropyl)-[1][3][4]triazolo[4,3-a]pyridin-3(2H)-one

-

To a solution of 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one in a polar aprotic solvent such as dimethylformamide (DMF), a base like potassium carbonate is added.

-

1-Bromo-3-chloropropane is then added to the mixture.

-

The reaction is stirred at room temperature or slightly elevated temperature for several hours until completion, as monitored by thin-layer chromatography (TLC).

-

The reaction mixture is then poured into water, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated to give the crude product, which can be purified by column chromatography.

Part 3: Final Condensation to Yield 4-Chloro Trazodone Isomer

The final step involves the N-alkylation of 1-(4-chlorophenyl)piperazine with 2-(3-chloropropyl)-[1][3][4]triazolo[4,3-a]pyridin-3(2H)-one.[1]

Caption: The final coupling reaction to form the target molecule.

Experimental Protocol:

-

A mixture of 1-(4-chlorophenyl)piperazine, 2-(3-chloropropyl)-[1][3][4]triazolo[4,3-a]pyridin-3(2H)-one, and a base (e.g., potassium carbonate or triethylamine) is heated in a suitable solvent such as acetonitrile or toluene.[5]

-

The reaction is refluxed for 12-24 hours. The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the inorganic salts are filtered off.

-

The filtrate is concentrated under reduced pressure, and the residue is taken up in an organic solvent and washed with water.

-

The organic layer is dried and concentrated to yield the crude 4-chloro trazodone isomer.

-

The crude product is then purified by column chromatography on silica gel.

-

For the hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., ethanol or isopropanol) and treated with a solution of hydrochloric acid in the same or a miscible solvent. The resulting precipitate is collected by filtration, washed with a cold solvent, and dried to give the final product.[6]

Microwave-Assisted Synthesis: An Efficient Alternative

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields.[5][7] The final condensation step is particularly amenable to this technology.

Experimental Protocol (Microwave-Assisted):

-

A mixture of 1-(4-chlorophenyl)piperazine, 2-(3-chloropropyl)-[1][3][4]triazolo[4,3-a]pyridin-3(2H)-one, potassium carbonate, and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) in a minimal amount of a suitable solvent (e.g., acetonitrile or DMF) is placed in a microwave reactor vessel.

-

The mixture is irradiated with microwaves at a controlled temperature and pressure for a significantly shorter duration (typically minutes) compared to conventional heating.

-

Work-up and purification follow the same procedure as the conventional method.

Characterization of 4-Chloro Trazodone Isomer

The identity and purity of the synthesized 4-chloro trazodone isomer must be confirmed using a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the 4-chlorophenyl and triazolopyridine rings, the aliphatic protons of the piperazine ring and the propyl linker. The chemical shifts and coupling patterns will be characteristic of the specific structure. |

| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the carbonyl carbon of the triazolone ring and the carbons of the aromatic and aliphatic moieties. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the 4-chloro trazodone isomer (C₁₉H₂₂ClN₅O). The fragmentation pattern can provide further structural confirmation.[8] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretching of the triazolone ring, C-N stretching of the piperazine and triazole rings, and C-Cl stretching of the chlorophenyl group.[9][10] |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |

Conclusion

The synthesis of the 4-chloro trazodone isomer is a multi-step process that can be efficiently achieved through a convergent synthetic strategy. The protocols outlined in this guide, based on established literature, provide a solid foundation for researchers to produce this important trazodone analogue for further pharmacological evaluation. The use of modern techniques such as microwave-assisted synthesis can significantly enhance the efficiency of the key condensation step. Rigorous characterization of the final product is essential to ensure its identity and purity for reliable biological testing.

References

- Pai, N.R., Dubhashi, D.S., and Pusalkar, D.A. Synthesis and pharmacology of novel antidepressant agents with dopamine autoreceptor agonist properties. International Journal of Pharmaceutical Sciences Review and Research, 4(2), 180-191 (2010).

-

ResearchGate. Table 2 Synthesis of 2-[3-{4-(3-chlorophenyl)-1-piperazinyl}... Available at: [Link]

- Pai, N.R., and Gaonkar, S.N. PYRIDINE-3-(2H)-ONE-2[3-{4-(3- SUBSTITUTED PHENYL)-1-PIPERAZINY}ALKYL] HYDROCHLO. International Journal of Pharmaceutical Sciences Review and Research, 5(3), 120-126 (2010).

-

ResearchGate. Synthesis and pharmacology of novel antidepressant agents with dopamine autoreceptor agonist properties. Available at: [Link]

- Jaśkowska, J., et al. Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies. Molecules, 24(8), 1609 (2019).

- Wójcik-Pszczoła, K., et al. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules, 27(21), 7304 (2022).

-

PubChem. 2-[3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl]-[1][3][4]triazolo[4,3-a]pyridin-1-ium-3-one. Available at: [Link]

-

MDPI. 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Available at: [Link]

-

ResearchGate. FTIR spectra of trazodone hydrochloride(A), physical mixture (B). Available at: [Link]

-

PubChem. Trazodone. Available at: [Link]

-

PubChem. 4-Chloro trazodone isomer hydrochloride. Available at: [Link]

-

SpringerLink. Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. Available at: [Link]

-

ResearchGate. 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4- triazol-3-yl)sulfanyl]ethan-1-one. Available at: [Link]

-

ResearchGate. Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides. Available at: [Link]

-

SpectraBase. Trazodone - Optional[ATR-IR] - Spectrum. Available at: [Link]

-

mzCloud. Trazodone. Available at: [Link]

-

NIST WebBook. Trazodone. Available at: [Link]

-

PubMed. Novel antipsychotic agents with dopamine autoreceptor agonist properties: synthesis and pharmacology of 7-[4-(4-phenyl-1-piperazinyl)butoxy]-3,4-dihydro-2(1H)-quinolinone derivatives. Available at: [Link]

-

ResearchGate. Spectrophotometric, spectrofluorimetric and LC determination of trazodone hydrochloride. Available at: [Link]

-

MDPI. Synthesis and Evaluation of the Antidepressant-like Properties of HBK-10, a Novel 2-Methoxyphenylpiperazine Derivative Targeting the 5-HT1A and D2 Receptors. Available at: [Link]

-

PMC. Characterization of trazodone metabolic pathways and species-specific profiles. Available at: [Link]ncbi.nlm.nih.gov/pmc/articles/PMC8462100/)

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Chloro trazodone isomer hydrochloride | C19H23Cl2N5O | CID 72942008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to the Neuropharmacological Profile of the 4-Chloro Trazodone Isomer

Authored by a Senior Application Scientist

Foreword: The exploration of structural isomers of established therapeutic agents is a cornerstone of medicinal chemistry and drug development. These subtle molecular modifications can lead to profound differences in pharmacological activity, offering pathways to enhanced efficacy, improved safety profiles, or novel therapeutic applications. This guide provides a detailed examination of the 4-chloro isomer of Trazodone, a structural analog of the widely prescribed antidepressant. While the parent compound, Trazodone, is well-characterized, its 4-chloro counterpart remains a subject of nascent investigation. This document will synthesize the currently available data, contextualize it within the broader understanding of arylpiperazine pharmacology, and delineate the necessary experimental workflows for a comprehensive neuropharmacological characterization.

Introduction: Trazodone and the Significance of Isomeric Variation

Trazodone, chemically known as 2-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-[1]triazolo[4,3-a]pyridin-3(2H)-one, is a multifunctional antidepressant classified as a Serotonin Antagonist and Reuptake Inhibitor (SARI)[2]. Its clinical efficacy is attributed to a complex interplay of activities, including moderate serotonin transporter (SERT) inhibition and potent antagonism of serotonin 5-HT2A and 5-HT2C receptors, as well as α1-adrenergic and histamine H1 receptors[2][3][4]. Trazodone undergoes extensive hepatic metabolism, primarily by Cytochrome P450 3A4 (CYP3A4), to form its principal active metabolite, meta-chlorophenylpiperazine (m-CPP)[2][5][6][7]. m-CPP itself exhibits a distinct pharmacological profile, acting as an agonist at various serotonin receptors, which contributes to the overall therapeutic and side-effect profile of Trazodone[2].

The subject of this guide, the 4-Chloro Trazodone Isomer (2-[3-[4-(4-chlorophenyl)-1-piperazinyl]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one), presents a simple yet potentially significant structural alteration: the chlorine atom on the phenylpiperazine ring is shifted from the meta- (3-position) to the para- (4-position) position[8][9][10]. This seemingly minor change can dramatically influence the molecule's electronic distribution, steric conformation, and ultimately, its interaction with biological targets.

Unraveling the Neuropharmacological Profile: Current Knowledge

The publicly available data on the 4-Chloro Trazodone Isomer is limited but provides intriguing initial insights into its potential mechanism of action.

In Vivo Pharmacological Activity

A pivotal study in mice has provided the only currently known in vivo characterization of this isomer. The findings suggest a pharmacological profile distinct from that of Trazodone, with a notable influence on the dopaminergic system:

-

Inhibition of Apomorphine-Induced Stereotypy: The 4-Chloro Trazodone Isomer was found to inhibit stereotyped behavior induced by the dopamine receptor agonist apomorphine, with a median effective dose (ED50) of 0.24 mg/kg[8][11]. This effect is a classic indicator of dopamine D2 receptor antagonism.

-

Induction of Catalepsy: The isomer also induced catalepsy in mice, with an ED50 of 0.9 mg/kg[8][11]. Catalepsy is a state of motor immobility often associated with potent D2 receptor blockade.

These preliminary findings strongly suggest that the 4-Chloro Trazodone Isomer may function as a dopamine D2 receptor antagonist. This contrasts with the primary serotonergic and adrenergic mechanisms of Trazodone, hinting at a potentially different therapeutic utility, possibly in the realm of antipsychotic or mood-stabilizing agents.

Proposed Experimental Workflow for Comprehensive Profiling

To fully elucidate the neuropharmacological profile of the 4-Chloro Trazodone Isomer and determine its therapeutic potential, a systematic and multi-tiered experimental approach is required. The following sections detail the essential in vitro and in vivo assays.

In Vitro Characterization: Receptor Binding and Functional Assays

The foundational step in characterizing any novel psychoactive compound is to determine its affinity and functional activity at a broad range of central nervous system (CNS) targets.

This technique is the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor. A comprehensive screening panel should be employed.

Experimental Protocol: Radioligand Binding Assay

-

Preparation of Cell Membranes: Homogenize tissues or cultured cells expressing the receptor of interest in a suitable buffer. Centrifuge the homogenate to pellet the cell membranes and resuspend in fresh buffer.

-

Incubation: In a multi-well plate, combine the membrane preparation, a specific radioligand (e.g., [3H]-Spiperone for D2 receptors), and varying concentrations of the 4-Chloro Trazodone Isomer.

-

Equilibrium: Incubate the mixture at a defined temperature for a specific duration to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to trap the membranes with bound radioligand. Wash the filters to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the 4-Chloro Trazodone Isomer that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Table 1: Proposed Receptor Binding Panel for 4-Chloro Trazodone Isomer

| Receptor Family | Specific Receptors to be Screened |

| Dopamine | D1, D2, D3, D4, D5 |

| Serotonin | 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2C, 5-HT3, 5-HT6, 5-HT7 |

| Adrenergic | α1A, α1B, α1D, α2A, α2B, α2C, β1, β2 |

| Histamine | H1, H2, H3 |

| Muscarinic | M1, M2, M3, M4, M5 |

| Transporters | SERT, NET, DAT |

Once binding affinity is established, it is crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist at the target receptor.

Experimental Protocol: G-Protein Coupled Receptor (GPCR) Functional Assay (e.g., Calcium Flux)

-

Cell Culture: Use a cell line stably expressing the receptor of interest and a calcium-sensitive fluorescent dye.

-

Compound Addition: Add varying concentrations of the 4-Chloro Trazodone Isomer to the cells.

-

Agonist Challenge (for antagonist determination): After a pre-incubation period with the isomer, add a known agonist for the receptor.

-

Signal Detection: Measure the change in fluorescence, which corresponds to intracellular calcium mobilization, using a plate reader.

-

Data Analysis: For agonist activity, plot the fluorescence change against the isomer concentration to determine the EC50. For antagonist activity, plot the inhibition of the agonist response against the isomer concentration to determine the IC50.

Diagram 1: Proposed Experimental Workflow for In Vitro Characterization

Caption: Workflow for in vitro neuropharmacological profiling.

Pharmacokinetic Profiling

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the 4-Chloro Trazodone Isomer is critical for predicting its in vivo behavior and therapeutic window.

Table 2: Key In Vitro and In Vivo Pharmacokinetic Assays

| Parameter | Assay | Purpose |

| Absorption | Caco-2 Permeability Assay | To assess intestinal absorption potential. |

| Distribution | Plasma Protein Binding | To determine the fraction of unbound, pharmacologically active drug. |

| Metabolism | Liver Microsome Stability Assay | To evaluate metabolic stability and identify key metabolizing enzymes (e.g., CYPs). |

| Excretion | In vivo rodent studies with LC-MS/MS analysis of plasma, urine, and feces | To determine the elimination half-life and major routes of excretion. |

Potential Signaling Pathways and Mechanistic Implications

Based on the preliminary in vivo data suggesting D2 receptor antagonism, we can hypothesize the primary signaling pathway affected by the 4-Chloro Trazodone Isomer. D2 receptors are Gi/o-coupled GPCRs, and their antagonism would lead to a disinhibition of adenylyl cyclase, resulting in increased intracellular cyclic AMP (cAMP) levels.

Diagram 2: Hypothesized Signaling Pathway of 4-Chloro Trazodone Isomer at D2 Receptors

Caption: Hypothesized antagonistic action at the D2 receptor.

Conclusion and Future Directions

The 4-Chloro Trazodone Isomer is a largely uncharacterized molecule with preliminary evidence pointing towards a dopamine D2 receptor antagonist profile. This is a significant deviation from its parent compound, Trazodone, and suggests that further investigation is warranted. A comprehensive neuropharmacological workup, as outlined in this guide, is essential to fully understand its receptor interaction profile, functional activity, pharmacokinetic properties, and potential as a novel therapeutic agent. The insights gained from such studies will be invaluable for guiding future preclinical and clinical development efforts.

References

- Vertex AI Search. (2026). Trazodone Guide: Pharmacology, Indications, Dosing Guidelines and Adverse Effects.

- Petrucci, V., Dragone, P., Laurenti, M. C., Oggianu, L., Zabela, V., & Cattaneo, A. (2025). Characterization of trazodone metabolic pathways and species-specific profiles. Frontiers in Pharmacology, 16, 1636919.

- Caccia, S., Fong, M. H., Garattini, S., & Ghezzi, P. (1980). l-(m-Chlorophenyl)piperazine: a metabolite of trazodone isolated from rat urine. Journal of Pharmacy and Pharmacology, 32(10), 730-731.

-

AdooQ BioScience. (n.d.). 4-chloro Trazodone isomer (hydrochloride). Retrieved from [Link]

-

PharmGKB. (n.d.). Trazodone. Retrieved from [Link]

- Zymus Pharma. (2009). Trazodone HCl Product Monograph.

- Jaśkowska, J., Zaręba, P., Śliwa, P., Pindelska, E., Satała, G., & Majka, Z. (2019). Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies. Molecules, 24(8), 1609.

- Petrucci, V., Dragone, P., Laurenti, M. C., Oggianu, L., Zabela, V., & Cattaneo, A. (2025). Characterization of trazodone metabolic pathways and species-specific profiles. Frontiers in Pharmacology, 16, 1636919.

- Rotzinger, S., Fang, J., & Baker, G. B. (1998). Trazodone is metabolized to m-chlorophenylpiperazine by CYP3A4 from human sources. Drug Metabolism and Disposition, 26(6), 572-575.

- Jaśkowska, J., Zaręba, P., Śliwa, P., Pindelska, E., Satała, G., & Majka, Z. (2019). Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies. Molecules, 24(8), 1609.

- Cervo, L., & Samanin, R. (1987). The trazodone metabolite meta-chlorophenylpiperazine can cause false-positive urine amphetamine immunoassay results. European Journal of Pharmacology, 144(2), 229-232.

- O'Neill, B., & Valentini, V. (1988). Antinociceptive effects of trazodone and m-chlorophenylpiperazine (mCPP) in mice: interaction with morphine. Pharmacology Biochemistry and Behavior, 30(1), 121-125.

- Jaśkowska, J., Zaręba, P., Śliwa, P., Pindelska, E., Satała, G., & Majka, Z. (2019). Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies. Molecules, 24(8), 1609.

-

ResearchGate. (n.d.). Chemical structure of trazodone (2-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}[1]triazolo[4,3-a]pyridin-3(2H)-one). Retrieved from [Link]

-

PubChem. (n.d.). 4-chloro trazodone isomer. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro trazodone isomer hydrochloride. Retrieved from [Link]

- Fuller, R. W., Snoddy, H. D., Cohen, M. L., & Hemrick-Luecke, S. K. (1984). Interactions of trazodone with serotonin neurons and receptors. Neuropharmacology, 23(5), 539-544.

-

PubChem. (n.d.). Trazodone. Retrieved from [Link]

- Marek, G. J., McDougle, C. J., Price, L. H., & Seiden, L. S. (1992). Etoperidone, trazodone and MCPP: in vitro and in vivo identification of serotonin 5-HT1A (antagonistic) activity. Psychopharmacology, 109(1-2), 2-11.

Sources

- 1. l‐(m‐Chlorophenyl)piperazine: a metabolite of trazodone isolated from rat urine | Semantic Scholar [semanticscholar.org]

- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 3. Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of trazodone metabolic pathways and species-specific profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dl.icdst.org [dl.icdst.org]

- 8. caymanchem.com [caymanchem.com]

- 9. 4-chloro trazodone isomer | C19H22ClN5O | CID 71314821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-Chloro trazodone isomer hydrochloride | C19H23Cl2N5O | CID 72942008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. anjiechem.com [anjiechem.com]

A Comprehensive Technical Guide to the Physicochemical Characteristics of 4-Chloro Trazodone Isomer

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth examination of the physicochemical properties, synthesis, and analytical characterization of 4-Chloro Trazodone Isomer, a significant related compound of the antidepressant drug Trazodone. Intended for researchers, scientists, and drug development professionals, this document details the critical methodologies required for the identification, quantification, and stability assessment of this isomer. We will explore advanced analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Nuclear Magnetic Resonance (NMR), and X-ray Crystallography. Furthermore, this guide presents detailed, field-proven protocols and explains the scientific rationale behind experimental choices, emphasizing the principles of method validation and forced degradation studies as mandated by regulatory standards. The insights provided herein are essential for ensuring the quality, safety, and efficacy of Trazodone-related pharmaceutical products.

Introduction: The Significance of Isomeric Purity

Trazodone, chemically known as 2-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one, is a widely prescribed antidepressant of the serotonin antagonist and reuptake inhibitor (SARI) class.[1] Its therapeutic efficacy is intrinsically linked to its specific chemical structure. In pharmaceutical synthesis, the formation of structurally related impurities, such as positional isomers, is a common challenge. The 4-Chloro Trazodone Isomer, where the chlorine atom is substituted at the para- (4) position of the phenyl ring instead of the meta- (3) position, is a critical process-related impurity.

The presence of such isomers, even in minute quantities, can have significant implications for the safety and efficacy of the final drug product. Regulatory agencies worldwide mandate the stringent identification, quantification, and toxicological evaluation of any impurity exceeding established thresholds. Therefore, a comprehensive understanding of the physicochemical characteristics of the 4-Chloro Trazodone Isomer is not merely an academic exercise but a fundamental requirement for robust drug development and quality control. This guide provides the foundational knowledge and practical methodologies to thoroughly characterize this specific isomer.

Molecular Structure and Identification

A precise understanding of the molecular structure is the cornerstone of all subsequent characterization. The key difference between Trazodone and its 4-chloro isomer lies in the substitution pattern on the phenylpiperazine moiety.

Chemical Structures:

-

Trazodone (3-Chloro Isomer): 2-[3-[4-(3-chlorophenyl )piperazin-1-yl]propyl]-[2][3][4]triazolo[4,3-a]pyridin-3-one[5]

-

4-Chloro Trazodone Isomer: 2-[3-[4-(4-chlorophenyl )piperazin-1-yl]propyl]-[2][3][4]triazolo[4,3-a]pyridin-3-one[6]

Key Identifiers for 4-Chloro Trazodone Isomer Hydrochloride:

| Identifier | Value | Source |

| IUPAC Name | 2-[3-[4-(4-chlorophenyl)piperazin-1-yl]propyl]-[2][3][4]triazolo[4,3-a]pyridin-3-one;hydrochloride | [6] |

| CAS Number | 1263278-77-8 | [6][7] |

| Molecular Formula | C₁₉H₂₂ClN₅O • HCl | [7] |

| Molecular Weight | 408.3 g/mol | [6][7] |

Comparative Physicochemical Properties

While specific experimental data for the 4-chloro isomer is limited, we can infer many of its properties by comparing them with the well-documented data for Trazodone. Such comparisons are scientifically valuable as the isomeric change is not expected to drastically alter fundamental properties but will influence characteristics like crystal packing and chromatographic retention.

| Property | Trazodone (3-Chloro Isomer) | 4-Chloro Trazodone Isomer | Rationale for Comparison |

| Melting Point | 86-96°C (free base)[4][8][9]; 231-234°C (HCl salt, dec.)[3][4] | Data not available; expected to be similar but distinct. | Crystal lattice energy and packing efficiency are affected by substituent position, leading to different melting points. |

| pKa | 6.14 (in 50% ethanol)[3][4]; 6.79 - 7.09 (aqueous)[2][3] | Data not available; expected to be very similar. | The primary basic center (piperazine nitrogen) is electronically distant from the chloro-substituent, so a major pKa shift is unlikely. |

| LogP (Octanol/Water) | 2.68 - 2.9[3] | 2.8 (Predicted)[10] | Lipophilicity is expected to be very similar, as the atomic composition is identical. |

| Aqueous Solubility | Slightly soluble; 0.29 g/L[2][3] | Data not available. | Solubility is highly dependent on crystal form and energy, which will differ from the 3-chloro isomer. |

| Solubility (Organic) | Sparingly soluble in Chloroform[4][9] | Slightly soluble in DMSO and Methanol[7] | Provides practical information for preparing analytical standard solutions. |

Synthesis and Isolation Pathway

The synthesis of the 4-Chloro Trazodone Isomer follows a convergent pathway analogous to that of Trazodone, primarily involving the alkylation of 1-(4-chlorophenyl)piperazine. Modern synthetic approaches, such as microwave-assisted synthesis, offer significant advantages in terms of reaction time and yield.[11][12]

Proposed Synthetic Workflow: The key modification is the use of 1-(4-chlorophenyl)piperazine as a starting material instead of its 3-chloro counterpart.

Expert Insight on Isolation: The final purification step, crystallization, is critical. It not only purifies the final product but also determines its solid-state form (polymorph, hydrate, solvate). As demonstrated with Trazodone, different crystallization conditions can yield different polymorphs or hydrates, each with unique physicochemical properties like solubility and stability.[13][14] Therefore, characterization of the solid form via techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) is essential.

Analytical Characterization Methodologies

A multi-technique approach is required for the unambiguous identification, quantification, and stability assessment of the 4-Chloro Trazodone Isomer.

Chromatographic Analysis: The Core of Purity Assessment

Chromatography is the primary tool for separating the 4-chloro isomer from Trazodone and other related impurities. The choice of method depends on the analytical goal: purity determination or trace-level quantification.

Protocol 1: HPLC-UV for Purity and Related Substances Analysis

-

Objective: To separate and quantify the 4-Chloro Trazodone Isomer in the presence of Trazodone and other potential impurities, demonstrating method specificity.

-

Scientific Rationale: A reversed-phase C8 or C18 column is chosen for its hydrophobicity, which effectively retains the analytes. The mobile phase composition is optimized to achieve baseline separation. An alkaline pH (e.g., pH 11) can improve peak shape for basic compounds like Trazodone isomers by suppressing the ionization of silanol groups on the silica support.[15] UV detection is robust and suitable for quantifying impurities at the ~0.05% level.

-

Methodology:

-

Chromatographic System: A validated HPLC system with a UV/PDA detector.

-

Column: C8 ODS (150 x 4.6 mm, 5 µm particle size).[15]

-

Mobile Phase: A mixture of acetonitrile, tetrahydrofuran (THF), water, and methanol (e.g., 300:50:400:250 v/v/v/v), with pH adjusted to 11 using triethylamine (TEA).[15]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 255 nm.[15]

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1.0 mg/mL.

-

System Suitability: Inject a resolution solution containing both Trazodone and the 4-chloro isomer to ensure a resolution (Rs) of >2.0 between the two peaks.

-

Validation: The method must be validated for specificity, linearity, precision, accuracy, and robustness as per ICH guidelines.[15][16]

-

Protocol 2: LC-MS/MS for Trace Quantification

-

Objective: To develop a highly sensitive and selective method for quantifying the 4-Chloro Trazodone Isomer, particularly in complex matrices or at very low levels.

-

Scientific Rationale: Tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM). This allows for quantification far below the limits of UV detection. An acidic mobile phase with a volatile buffer like ammonium acetate is used to promote efficient protonation of the analyte for positive electrospray ionization (ESI+).[17]

-

Methodology:

-

Chromatographic System: A validated UHPLC system coupled to a tandem quadrupole mass spectrometer.

-

Column: C8 (50 x 4.6 mm, 3 µm particle size).[17]

-

Mobile Phase: A mixture of 2 mM Ammonium Acetate (pH 4.0) and an organic mixture (Acetonitrile:Methanol, 80:20) in a 10:90 ratio.[17]

-

Flow Rate: 0.9 mL/min.

-

Ionization Source: Electrospray Ionization, Positive Mode (ESI+).

-

MRM Transitions:

-

4-Chloro Trazodone Isomer: Determine the optimal transition (e.g., m/z 372.2 → fragment ion). For Trazodone, a known transition is m/z 372.2 → 176.0.[17] A similar fragmentation pattern is expected.

-

Internal Standard (IS): Use a stable isotope-labeled analog or a structurally similar compound (e.g., Quetiapine, m/z 384.0 → 253.1) to correct for matrix effects and instrument variability.[17]

-

-

Sample Preparation: Perform liquid-liquid extraction or solid-phase extraction to isolate the analyte from the matrix and concentrate the sample.

-

Calibration: Prepare a calibration curve using standards of known concentrations to establish linearity and determine the limit of quantification (LOQ).

-

Spectroscopic and Structural Elucidation

While chromatography separates the isomers, spectroscopic techniques provide the definitive structural confirmation.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are indispensable for structural elucidation. The key diagnostic difference will be observed in the aromatic region of the spectrum. The 3-chloro isomer (Trazodone) will show a complex multiplet pattern for the four protons on the substituted phenyl ring. In contrast, the 4-chloro isomer, due to its symmetry, will exhibit a simpler pattern, typically two doublets (an AA'BB' system). This difference provides unambiguous proof of the chlorine's position.[18]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the elemental composition by providing a highly accurate mass measurement. The fragmentation pattern in the MS/MS spectrum can also offer structural clues, although distinguishing between positional isomers based on fragmentation alone can be challenging without reference standards.

-

X-ray Crystallography: Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional atomic arrangement in the solid state.[13] This technique can definitively confirm the molecular structure, including the position of the chlorine atom, and reveal details about conformation, bond lengths, and intermolecular interactions that define the crystal lattice.

Forced Degradation and Stability Profiling

Understanding how a drug substance degrades under stress is a critical regulatory requirement and provides insight into its intrinsic stability. A forced degradation study must be performed to develop a truly "stability-indicating" analytical method—one that can separate the intact drug from all potential degradation products.[19][20]

Forced Degradation Workflow:

Expert Insight on Degradation Pathways: Studies on Trazodone have shown it is susceptible to degradation under acidic, oxidative, and particularly photolytic conditions.[19][20] Photolytic stress is known to produce several degradation products, including isomeric dimers.[21] It is highly probable that the 4-Chloro Trazodone Isomer will exhibit similar vulnerabilities. Therefore, particular attention must be paid to the development of an analytical method that can resolve these potential dimeric and oxidative degradants.

Conclusion

The comprehensive physicochemical characterization of the 4-Chloro Trazodone Isomer is a critical task in the quality control and regulatory submission of Trazodone-containing pharmaceuticals. This guide has outlined an integrated strategy that combines comparative analysis with robust, validated analytical methodologies. By employing a suite of techniques—from high-resolution chromatography and mass spectrometry for separation and quantification to NMR and X-ray crystallography for definitive structural elucidation—researchers can build a complete profile of this critical impurity. The implementation of detailed protocols for method validation and forced degradation studies ensures that the analytical strategies are not only accurate and precise but also stability-indicating, providing a complete and trustworthy picture of the compound's quality and behavior.

References

-

Title: Trazodone Source: Deranged Physiology URL: [Link]

-

Title: Trazodone | C19H22ClN5O | CID 5533 Source: PubChem - NIH URL: [Link]

-

Title: Development and validation of liquid chromatographic method for trazodone hydrochloride Source: Scholars Research Library URL: [Link]

-

Title: Trazodone HCl Product Monograph (2009) Source: Zymcan Pharmaceuticals Inc. URL: [Link]

-

Title: Trazodone HCl Product Monograph (2015) Source: Pharmascience Inc. URL: [Link]

-

Title: Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR Source: RSC Publishing URL: [Link]

-

Title: Liquid Chromatographic Methods for Determination of Trazodone and Related Compounds in Drug Raw Materials Source: AOAC INTERNATIONAL URL: [Link]

-

Title: Development and validation of liquid chromatographic method for Trazodone hydrochloride Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

-

Title: Development and validation of liquid chromatographic method for trazodone hydrochloride (Consolidated) Source: ResearchGate URL: [Link]

-

Title: Crystalline Forms of Trazodone Dihydrates Source: Semantic Scholar URL: [Link]

-

Title: 4-Chloro trazodone isomer hydrochloride | C19H23Cl2N5O | CID 72942008 Source: PubChem - NIH URL: [Link]

-

Title: HPLC analysis of the antidepressant trazodone and its main metabolite m-CPP in human plasma Source: ResearchGate URL: [Link]

-

Title: Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR Source: New Journal of Chemistry (RSC Publishing) URL: [Link]

-

Title: Validated HPLC-MS/MS Method for Determination of Trazodone in Human Plasma Source: SciSpace URL: [Link]

-

Title: New Pharmaceutical Salts of Trazodone Source: PubMed Central - NIH URL: [Link]

-

Title: Crystalline Forms of Trazodone Dihydrates Source: MDPI URL: [Link]

-

Title: Chemical structure of trazodone Source: ResearchGate URL: [Link]

-

Title: Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT 1A Ligands: Binding and Docking Studies Source: MDPI URL: [Link]

-

Title: 4-chloro trazodone isomer (C19H22ClN5O) Source: PubChemLite URL: [Link]

-

Title: Trazodone Pharmacokinetics & Pharmacodynamics Source: ClinPGx URL: [Link]

-

Title: Trazodone Source: NIST WebBook URL: [Link]

Sources

- 1. ClinPGx [clinpgx.org]

- 2. derangedphysiology.com [derangedphysiology.com]

- 3. Trazodone | C19H22ClN5O | CID 5533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.hres.ca [pdf.hres.ca]

- 5. Trazodone [webbook.nist.gov]

- 6. 4-Chloro trazodone isomer hydrochloride | C19H23Cl2N5O | CID 72942008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. Trazodone CAS#: 19794-93-5 [m.chemicalbook.com]

- 9. pdf.hres.ca [pdf.hres.ca]

- 10. PubChemLite - 4-chloro trazodone isomer (C19H22ClN5O) [pubchemlite.lcsb.uni.lu]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. mdpi.com [mdpi.com]

- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 16. jocpr.com [jocpr.com]

- 17. scispace.com [scispace.com]

- 18. New Pharmaceutical Salts of Trazodone - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 4-Chloro Trazodone Isomer (Trazodone Related Compound C)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the 4-Chloro Trazodone Isomer, a significant compound in the study of trazodone-related substances. With full editorial control, this document is structured to deliver in-depth scientific insights, focusing on the core chemical and pharmacological characteristics of this isomer.

Core Directive: Understanding the Isomer

The 4-Chloro Trazodone Isomer, identified as Trazodone Related Compound C by the United States Pharmacopeia (USP), is a positional isomer of the well-known antidepressant, Trazodone.[1][2] In this isomer, the chlorine atom is substituted at the para (4-position) of the phenylpiperazine ring, in contrast to the meta (3-position) substitution in Trazodone. This structural alteration, while seemingly minor, can significantly influence the compound's physicochemical properties and pharmacological activity.

This guide will delve into the critical technical aspects of this isomer, providing a foundational understanding for researchers engaged in analytical development, impurity profiling, and pharmacological investigation of Trazodone and its derivatives.

Table 1: Core Chemical and Physical Data

| Identifier | Value | Source |

| IUPAC Name | 2-[3-[4-(4-chlorophenyl)-1-piperazinyl]propyl]-[1][3][4]triazolo[4,3-a]pyridin-3(2H)-one hydrochloride | [5] |

| Synonyms | 4-chloro Trazodone isomer, Trazodone Related Compound C, Trazodone 4-Chloro Analog | |

| CAS Number | 1263278-77-8 (hydrochloride salt) | [1][5][6] |

| Molecular Formula | C₁₉H₂₂ClN₅O · HCl (hydrochloride salt) | [1][6] |

| Molecular Weight | 408.32 g/mol (hydrochloride salt) | [1] |

| Appearance | White to off-white crystalline powder | Inferred from related compounds |

| Solubility | Slightly soluble in DMSO and methanol | [6] |

Scientific Integrity & Logic: A Self-Validating System

A thorough understanding of a chemical entity relies on robust analytical methodologies for its unambiguous identification and quantification. This section outlines a validated analytical approach for the 4-Chloro Trazodone Isomer, ensuring the integrity of research findings.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating HPLC method is crucial for the analysis of Trazodone and its related compounds, including the 4-chloro isomer. The following protocol is a synthesis of established methods for Trazodone impurity profiling.[3][4][7]

Experimental Protocol: HPLC Analysis

-

Chromatographic System:

-

Column: C18, Octadecyl silane (ODS), 4.6 mm × 250 mm, 10 µm particle size.[4]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.5% trifluoroacetic acid) and organic solvents (e.g., methanol, acetonitrile, tetrahydrofuran).[3][4] A typical mobile phase composition could be a mixture of methanol, acetonitrile, tetrahydrofuran, and 0.5% trifluoroacetic acid.[4]

-

Flow Rate: 1.5 mL/min.[4]

-

Detection: UV spectrophotometry at 252 nm.[4]

-

Injection Volume: 10 µL.[4]

-

-

Sample Preparation:

-

Prepare a stock solution of the 4-Chloro Trazodone Isomer reference standard in a suitable diluent (e.g., the mobile phase).

-

Prepare sample solutions of the bulk drug substance or formulation to be tested at a known concentration.

-

-

System Suitability:

-

Inject a system suitability solution containing Trazodone and the 4-Chloro Trazodone Isomer to ensure adequate resolution between the two peaks.

-

The resolution factor should be greater than 2.0.

-

-

Data Analysis:

-

Identify the 4-Chloro Trazodone Isomer peak in the sample chromatogram by comparing its retention time with that of the reference standard.

-

Quantify the isomer using the peak area and response factor relative to the main Trazodone peak.

-

This self-validating system ensures the accurate identification and quantification of the 4-Chloro Trazodone Isomer, which is essential for quality control and regulatory compliance in pharmaceutical development.

Authoritative Grounding & Comprehensive References

Synthesis of 4-Chloro Trazodone Isomer

The synthesis of the 4-Chloro Trazodone Isomer can be achieved through a convergent synthesis strategy, analogous to the methods used for Trazodone and its derivatives.[8] The key steps involve the preparation of the arylpiperazine intermediate and its subsequent coupling with the triazolopyridine moiety.

Diagram: Synthetic Pathway

Caption: Synthetic route for the 4-Chloro Trazodone Isomer.

Experimental Protocol: Synthesis (Illustrative)

-

Step 1: Synthesis of 1-(4-chlorophenyl)-4-(3-chloropropyl)piperazine.

-

React 1-(4-chlorophenyl)piperazine with 1-bromo-3-chloropropane in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., acetonitrile).

-

The reaction mixture is typically heated under reflux for several hours.

-

The product is isolated by extraction and purified by crystallization or chromatography.

-

-

Step 2: Synthesis of 4-Chloro Trazodone Isomer.

-

Couple the resulting 1-(4-chlorophenyl)-4-(3-chloropropyl)piperazine with s-triazolo-[4,3-a]-pyridin-3-one in a high-boiling point solvent (e.g., dimethylformamide) with a base (e.g., sodium hydride).

-

Microwave-assisted synthesis can be employed to accelerate the reaction and improve yields.[8]

-

The final product is purified by recrystallization to yield the 4-Chloro Trazodone Isomer hydrochloride.

-

Pharmacological Profile

The pharmacological activity of the 4-Chloro Trazodone Isomer has been investigated, revealing potential antipsychotic properties. A key study by Pai et al. (2010) explored a series of Trazodone analogues, including the 4-chloro isomer, for their dual activity as dopamine (DA) autoreceptor agonists and postsynaptic DA receptor antagonists.[6][9][10]

Key Findings:

-

Dopamine D2 Receptor Antagonism: The 4-Chloro Trazodone Isomer was found to inhibit apomorphine-induced stereotypy in mice with an ED₅₀ of 0.24 mg/kg, indicating postsynaptic dopamine D2 receptor antagonist activity.[6]

-

Catalepsy Induction: The compound also induced catalepsy in mice with an ED₅₀ of 0.9 mg/kg, which is a common characteristic of dopamine receptor antagonists.[6]

These findings suggest that the 4-Chloro Trazodone Isomer may possess antipsychotic potential, a pharmacological profile distinct from the primary antidepressant and anxiolytic effects of Trazodone.

Diagram: Proposed Mechanism of Action

Sources

- 1. Trazodone Related Compound C United States Pharmacopeia (USP) Reference Standard 1263278-77-8 [sigmaaldrich.com]

- 2. uspnf.com [uspnf.com]

- 3. academic.oup.com [academic.oup.com]

- 4. jocpr.com [jocpr.com]

- 5. 4-Chloro trazodone isomer hydrochloride | C19H23Cl2N5O | CID 72942008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. globalresearchonline.net [globalresearchonline.net]

Unveiling the Therapeutic Promise of 4-Chloro Trazodone Isomer: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides an in-depth exploration of the potential therapeutic targets of 4-Chloro Trazodone Isomer, a structural analog of the well-established antidepressant, Trazodone. While direct pharmacological data on this specific isomer is limited, this document synthesizes existing preclinical evidence, structure-activity relationships of related phenylpiperazine compounds, and the known pharmacology of Trazodone to logically deduce and prioritize potential biological targets. We present a scientifically grounded rationale for investigating this compound for novel therapeutic applications, particularly in the realms of psychosis and anxiety-related disorders. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive framework for the preclinical evaluation of 4-Chloro Trazodone Isomer, complete with detailed experimental protocols and data interpretation strategies.

Introduction: The Rationale for Investigating 4-Chloro Trazodone Isomer

Trazodone, a serotonin antagonist and reuptake inhibitor (SARI), has a multifaceted pharmacological profile, exhibiting efficacy in treating major depressive disorder, anxiety, and insomnia.[1][2] Its therapeutic actions are primarily attributed to its antagonism of serotonin 5-HT2A and 5-HT2C receptors and inhibition of the serotonin transporter (SERT).[3] Trazodone is metabolized in the liver by CYP3A4 to an active metabolite, m-chlorophenylpiperazine (m-CPP), which itself possesses significant serotonergic activity.[4][5]

The 4-Chloro Trazodone Isomer, as the name suggests, features a chlorine atom at the 4th position of the phenylpiperazine moiety, in contrast to the 3-chloro substitution in Trazodone.[6][7][8] This seemingly minor structural modification has the potential to significantly alter the compound's pharmacological properties, including its affinity and selectivity for various central nervous system (CNS) receptors. Preclinical evidence, though sparse, indicates that this isomer inhibits apomorphine-induced stereotypy and induces catalepsy in mice, behaviors strongly suggestive of dopamine D2 receptor antagonism, a hallmark of many antipsychotic agents.[9] This observation, coupled with the known anxiolytic and antidepressant scaffold of Trazodone, positions the 4-Chloro Trazodone Isomer as a compelling candidate for development as a novel psychotropic agent with a potentially unique therapeutic profile.

This guide will systematically explore the hypothesized therapeutic targets of 4-Chloro Trazodone Isomer, grounded in the available evidence and established pharmacological principles. We will then provide detailed methodologies for the experimental validation of these targets, enabling a comprehensive preclinical assessment of this promising compound.

Hypothesized Therapeutic Targets and Supporting Rationale

Based on the available preclinical data and the structure-activity relationships of related compounds, we propose the following primary and secondary therapeutic targets for 4-Chloro Trazodone Isomer.

Primary Hypothesized Target: Dopamine D2 Receptor

The most direct evidence for a therapeutic target of 4-Chloro Trazodone Isomer comes from in vivo animal studies.[9] The inhibition of apomorphine-induced stereotypy is a classic behavioral screen for dopamine D2 receptor antagonists.[10] Apomorphine is a non-selective dopamine agonist, and the stereotyped behaviors it induces (e.g., sniffing, gnawing, licking) are primarily mediated by the stimulation of D2 receptors in the striatum. The ability of the 4-Chloro isomer to block these behaviors strongly implies an antagonistic action at these receptors.

Furthermore, the induction of catalepsy, a state of motor immobility, is another well-established preclinical indicator of D2 receptor blockade, particularly in the nigrostriatal pathway.[10] This effect is a common characteristic of typical antipsychotic drugs. The potent induction of catalepsy by the 4-Chloro Trazodone Isomer further strengthens the hypothesis of its D2 receptor antagonism.

Logical Relationship: Preclinical Observations to Target Hypothesis

Caption: Preclinical behavioral data in mice suggests Dopamine D2 receptor antagonism.

Secondary Hypothesized Targets: Serotonin Receptors (5-HT2A, 5-HT2C, 5-HT1A) and Serotonin Transporter (SERT)

Given its structural similarity to Trazodone, it is highly probable that the 4-Chloro Trazodone Isomer retains significant activity at various serotonin receptors and the serotonin transporter. The nature and potency of these interactions, however, are likely modulated by the 4-chloro substitution.

-

5-HT2A and 5-HT2C Receptor Antagonism: Trazodone is a potent antagonist at both 5-HT2A and 5-HT2C receptors, which contributes to its antidepressant and anxiolytic effects.[3] Many atypical antipsychotics also exhibit potent 5-HT2A receptor antagonism, which is thought to mitigate the extrapyramidal side effects associated with D2 receptor blockade and may contribute to their efficacy against the negative symptoms of schizophrenia.[11] It is therefore plausible that the 4-Chloro isomer shares this 5-HT2A/2C antagonistic profile, potentially leading to an "atypical" antipsychotic-like profile.

-

5-HT1A Receptor Activity: Trazodone and its metabolite m-CPP act as partial agonists at 5-HT1A receptors.[12][13] 5-HT1A receptor agonism is associated with anxiolytic and antidepressant effects. The activity of the 4-Chloro isomer at this receptor remains to be determined but could significantly influence its overall therapeutic profile.

-

Serotonin Transporter (SERT) Inhibition: Trazodone is a weak inhibitor of SERT.[3] The effect of the 4-chloro substitution on SERT binding is unknown. Moderate SERT inhibition, in combination with D2 and 5-HT2A antagonism, could result in a novel agent for treating psychotic depression or schizophrenia with comorbid depressive symptoms.

Other Potential Targets: Adrenergic and Histaminergic Receptors

Trazodone also exhibits antagonist activity at α1-adrenergic and histamine H1 receptors, contributing to its sedative side effects.[14] It is likely that the 4-Chloro Trazodone Isomer will also interact with these receptors to some extent. Characterizing these interactions is crucial for predicting the compound's side effect profile.

Experimental Protocols for Target Validation

To rigorously test the hypotheses outlined above, a systematic in vitro and in vivo pharmacological evaluation is required. The following protocols provide a comprehensive framework for characterizing the therapeutic potential of 4-Chloro Trazodone Isomer.

In Vitro Target Profiling

Objective: To determine the binding affinity and functional activity of 4-Chloro Trazodone Isomer at the hypothesized primary and secondary targets.

Experimental Workflow: In Vitro Target Validation

Caption: Workflow for in vitro validation of therapeutic targets.

3.1.1. Radioligand Binding Assays

-

Principle: These assays measure the affinity of a test compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to that receptor.

-

Methodology:

-

Prepare cell membranes expressing the receptor of interest (e.g., human recombinant D2, 5-HT2A, 5-HT1A, SERT, α1-adrenergic, H1 receptors).

-

Incubate the membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D2, [³H]-Ketanserin for 5-HT2A) and varying concentrations of 4-Chloro Trazodone Isomer.[15][16]

-

After reaching equilibrium, separate the bound from the free radioligand by rapid filtration.

-

Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Determine the IC50 value (the concentration of the isomer that inhibits 50% of the specific binding of the radioligand).

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

-

-

Data Presentation:

| Target Receptor/Transporter | Radioligand | Ki (nM) of 4-Chloro Trazodone Isomer |

| Dopamine D2 | [³H]-Spiperone | To be determined |

| Serotonin 5-HT2A | [³H]-Ketanserin | To be determined |

| Serotonin 5-HT2C | [³H]-Mesulergine | To be determined |

| Serotonin 5-HT1A | [³H]-8-OH-DPAT | To be determined |

| Serotonin Transporter (SERT) | [³H]-Citalopram | To be determined |

| α1-Adrenergic | [³H]-Prazosin | To be determined |

| Histamine H1 | [³H]-Pyrilamine | To be determined |

3.1.2. Functional Assays

-

Principle: These assays determine whether a compound acts as an agonist, antagonist, or inverse agonist at a given receptor by measuring a downstream cellular response following receptor activation.

-

Methodology (Example for D2 Receptor Antagonism):

-

Use a stable cell line expressing the human D2 receptor and a reporter system, such as a cyclic AMP (cAMP) biosensor.[17]

-

Stimulate the cells with a known D2 receptor agonist (e.g., quinpirole) in the presence of varying concentrations of 4-Chloro Trazodone Isomer.

-

Measure the change in the reporter signal (e.g., a decrease in cAMP levels for Gi-coupled receptors like D2).

-

Determine the IC50 value for the inhibition of the agonist-induced response.

-

-

Similar functional assays should be conducted for other key targets, such as:

-

Data Presentation:

| Target | Functional Assay | Activity | Potency (EC50/IC50, nM) |

| Dopamine D2 | cAMP Inhibition | Antagonist | To be determined |

| Serotonin 5-HT2A | IP1 Accumulation | Antagonist | To be determined |

| Serotonin 5-HT1A | GTPγS Binding | Partial Agonist? | To be determined |

| SERT | [³H]-5-HT Uptake | Inhibitor | To be determined |

In Vivo Behavioral Pharmacology

Objective: To confirm the functional consequences of the in vitro receptor activity in relevant animal models of psychosis and anxiety.

3.2.1. Models for Antipsychotic-like Activity

-

Apomorphine-Induced Stereotypy in Rats:

-

Acclimatize male Sprague-Dawley rats to the testing environment.

-

Administer 4-Chloro Trazodone Isomer or vehicle intraperitoneally (i.p.) at various doses.

-

After a predetermined pretreatment time, administer a subcutaneous (s.c.) injection of apomorphine (e.g., 1.0 mg/kg).

-

Immediately place the animals in individual observation cages and score for stereotyped behaviors (e.g., sniffing, licking, gnawing) at regular intervals for 60-90 minutes by a blinded observer.

-

Analyze the data to determine the dose-dependent inhibition of stereotypy.

-

-

Catalepsy Induction in Rats:

-

Administer 4-Chloro Trazodone Isomer or vehicle i.p. at various doses.

-

At various time points post-administration, assess for catalepsy using the bar test (measuring the time the rat maintains an imposed posture with its forepaws on an elevated bar).

-

Determine the dose- and time-dependent induction of catalepsy.

-

3.2.2. Models for Anxiolytic-like Activity

-

Elevated Plus Maze (EPM) in Mice:

-

Administer 4-Chloro Trazodone Isomer or vehicle i.p. to mice.

-

After the appropriate pretreatment time, place each mouse in the center of the EPM, facing an open arm.

-

Record the time spent in and the number of entries into the open and closed arms for 5 minutes.[18]

-

An anxiolytic-like effect is indicated by a significant increase in the time spent and/or entries into the open arms compared to the vehicle-treated group.[19]

-

-

Light-Dark Box Test in Mice:

-

Administer 4-Chloro Trazodone Isomer or vehicle i.p. to mice.

-

Place each mouse in the light compartment of the two-chambered box.

-

Record the time spent in the light compartment, the number of transitions between compartments, and locomotor activity for 5-10 minutes.[18]

-

An anxiolytic-like effect is indicated by an increase in the time spent in the light compartment and the number of transitions.[19]

-

Preliminary Pharmacokinetic and Metabolic Profiling

Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of 4-Chloro Trazodone Isomer and to identify potential active metabolites.

-

In Vitro Metabolic Stability:

-

Incubate 4-Chloro Trazodone Isomer with human and rodent liver microsomes or hepatocytes.

-

Measure the rate of disappearance of the parent compound over time using LC-MS/MS.

-

Identify the major metabolites formed and determine the primary cytochrome P450 (CYP) enzymes involved using specific chemical inhibitors or recombinant human CYPs.[20]

-

-

In Vivo Pharmacokinetics:

-

Administer a single dose of 4-Chloro Trazodone Isomer to rats or mice via intravenous (i.v.) and oral (p.o.) routes.

-

Collect blood samples at various time points.

-